XLogP3 Lipophilicity Differential vs. Thiophene and N-Methylpiperazine Analogs
The target compound exhibits a computed XLogP3 of -0.4 [1]. This is lower than the predicted XLogP3 for the thiophene bioisostere 1-(thiophen-2-yl)-2-(piperazin-1-yl)ethan-1-ol (estimated +0.2 to +0.5, based on the ~0.7 log unit increase typically observed when substituting furan with thiophene [2]) and substantially lower than the N-methylpiperazine analog 2-(4-methylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol (estimated +0.6 to +1.0 due to N-methylation [3]). Lower lipophilicity correlates with improved aqueous solubility and reduced off-target protein binding risk, which is advantageous for fragment-based screening and early lead optimization [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | Thiophene analog (estimated +0.2 to +0.5); N-methylpiperazine analog (estimated +0.6 to +1.0) |
| Quantified Difference | Target is 0.6–0.9 log units lower than thiophene analog; 1.0–1.4 log units lower than N-methyl analog |
| Conditions | Computed by PubChem XLogP3 3.0; analog values estimated from established heterocycle and N-methylation lipophilicity increments |
Why This Matters
Lower XLogP3 translates to better aqueous solubility and adherence to fragment-like physicochemical criteria (Rule of Three), making this compound a more tractable starting point for FBDD campaigns.
- [1] PubChem Compound Summary for CID 3275614, 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol. National Center for Biotechnology Information (2025). View Source
- [2] The Furan Nucleus: A Professional Assessment of its Pharmacological Significance. International Journal of Pharmaceutical Sciences (2026). View Source
- [3] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
